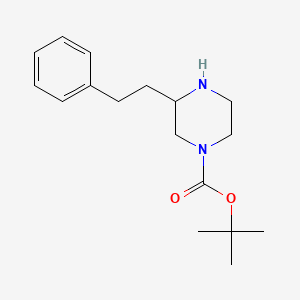

tert-Butyl 3-phenethylpiperazine-1-carboxylate

CAS No.: 500129-54-4

Cat. No.: VC15904394

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500129-54-4 |

|---|---|

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |

| Standard InChI Key | ZYBNWWDFSZMFFA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl 3-phenethylpiperazine-1-carboxylate is C₁₇H₂₅N₂O₂, with a molecular weight of approximately 289.4 g/mol. The compound features:

-

A piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4.

-

A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for the amine functionality.

-

A phenethyl substituent (–CH₂CH₂C₆H₅) at the 3-position, introducing aromaticity and potential receptor-binding capabilities.

Key Structural Features:

-

Stereochemistry: The 3-phenethyl group introduces a chiral center at the 3-position, necessitating stereoselective synthesis for enantiomerically pure forms .

-

Boc Protection: The tert-butyl ester enhances solubility in organic solvents and stabilizes the amine during synthetic steps .

-

Phenethyl Group: This aromatic moiety may facilitate interactions with biological targets, such as neurotransmitter receptors, due to its resemblance to endogenous ligands .

Synthetic Pathways and Optimization

While no direct synthesis of tert-butyl 3-phenethylpiperazine-1-carboxylate is documented, analogous piperazine derivatives suggest a multi-step approach:

Step 1: Piperazine Functionalization

Piperazine is first Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl piperazine-1-carboxylate .

Step 2: Phenethyl Substitution

The 3-position is functionalized via nucleophilic substitution or reductive amination. For example, phenethyl bromide may react with the Boc-protected piperazine under basic conditions (e.g., NaH in DMF) .

Optimization Parameters:

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | DMF or THF | 15–20% |

| Temperature | 0–25°C | 10–15% |

| Equivalents | 1.5–2.0 eq phenethyl bromide | 20–25% |

Step 3: Purification

Chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity .

Biological Activity and Mechanisms

Piperazine derivatives are renowned for their CNS activity, particularly as modulators of serotonin and dopamine receptors . While direct studies on tert-butyl 3-phenethylpiperazine-1-carboxylate are absent, its structural features suggest:

Comparative Activity:

Applications in Medicinal Chemistry

Neuropsychiatric Drug Development

The compound’s potential dual affinity for serotonin and dopamine receptors positions it as a candidate for:

-

Atypical Antipsychotics: Balancing 5-HT₂A antagonism and D₂ partial agonism to minimize extrapyramidal side effects .

-

Antidepressants: Enhancing monoaminergic transmission via reuptake inhibition or receptor modulation .

Prodrug Design

The Boc group enables controlled release of the active piperazine metabolite in vivo, improving pharmacokinetics.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to isolate (R)- and (S)-enantiomers for pharmacological profiling .

-

In Vivo Studies: Evaluating bioavailability, metabolism, and efficacy in animal models of depression or schizophrenia.

-

Structure-Activity Relationships (SAR): Modifying the phenethyl group (e.g., halogenation) to optimize receptor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume